molecular formula C12H12N4O3S B2896869 N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 857491-70-4

N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2896869
CAS No.: 857491-70-4
M. Wt: 292.31
InChI Key: XQJMKMZXGYPFAF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It incorporates a 1,2,4-triazin-5-one scaffold, a privileged structure in anticancer agent development due to its ability to serve as a key pharmacophore in small molecules that act as high-affinity ligands for various oncology targets . The compound's structure, which links the triazinone core to a p -methoxyphenylacetamide group via a sulfanylacetamide bridge, is characteristic of modern molecular hybridization strategies aimed at creating novel bioactive compounds with potential multi-target mechanisms of action . The specific presence of the sulfanyl linkage to the acetamide side chain is a common feature in compounds engineered for enhanced biological interaction, a design principle observed in other bioactive molecules such as those featuring a 1,3,4-thiadiazole-sulfanyl-acetamide structure . This molecular architecture suggests potential application in exploratory research focused on enzyme inhibition, particularly against targets known to interact with similar heterocyclic systems. Researchers are investigating these hybrid structures for their potential to overcome multidrug resistance in cellular models . This product is intended for use in biochemical profiling, in vitro screening assays, and as a key intermediate for the synthesis of more complex chemical entities in academic and industrial research settings. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-19-9-4-2-8(3-5-9)14-11(18)7-20-12-15-10(17)6-13-16-12/h2-6H,7H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJMKMZXGYPFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S. The compound features a triazine moiety, which is known for its diverse biological activities. Its structure can be broken down as follows:

  • 4-Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Thiazine ring : Imparts unique chemical properties that can influence biological activity.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazine moiety exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that related triazine derivatives possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Antiviral Potential

Compounds similar to this compound have been evaluated for antiviral activity. For example:

  • Inhibition of Viral Replication : Some triazine derivatives have shown efficacy in inhibiting viral polymerases, which are crucial for viral replication. This suggests a potential application in antiviral drug development .

Anticancer Activity

The anticancer potential of triazine derivatives has also been explored. Research indicates:

  • Cytotoxic Effects : Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may also possess anticancer properties .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria with MIC values in the low micromolar range .
Study 2AntiviralShowed promising results in inhibiting viral replication in vitro .
Study 3AnticancerExhibited cytotoxic effects on cancer cell lines with IC50 values indicating strong efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide. Research conducted by Walid Fayad et al. (2019) identified this compound as a potential candidate for cancer treatment through a screening process on multicellular spheroids. The study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung)23.30
NIH/3T3 (Mouse)>1000
Multicellular SpheroidsSignificant cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses notable activity against various bacterial strains. The structure activity relationship (SAR) studies suggest that the presence of specific functional groups enhances its antibacterial efficacy .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
Staphylococcus aureus10 µg/mL

Structure Activity Relationship Studies

The effectiveness of this compound is attributed to its unique structural features. The triazine moiety contributes to its biological activity by interacting with cellular targets involved in cancer proliferation and microbial resistance mechanisms .

Comparison with Similar Compounds

Structural Variations and Heterocyclic Core Modifications

Triazinone vs. Oxadiazole/Thiazole Derivatives
  • CDD-934506: 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide replaces the triazinone with a 1,3,4-oxadiazole ring.
  • ZINC C20028245: Features a thiazole ring (2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl) instead of triazinone. The carbamimidamido group introduces hydrogen-bonding capacity, which may improve target affinity .
Triazinone vs. Quinazoline Derivatives
  • Compound 38 (): N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide substitutes the sulfanyl bridge with a sulfonyl group and replaces triazinone with a quinazoline. The bulkier quinazoline and sulfonyl group may enhance binding to hydrophobic pockets but reduce metabolic stability .
Triazinone vs. Triazole Derivatives
  • OLC-12: Contains a 1,2,4-triazole ring (4-ethyl-5-pyridinyl substituents) and a 4-isopropylphenyl group.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfanyl bridges (target compound) are generally more metabolically stable than sulfonyl groups (Compound 38) due to reduced susceptibility to hydrolysis .
  • Hydrogen-Bonding Capacity: The triazinone core provides two hydrogen-bond acceptors (C=O and N), while thiazole derivatives (ZINC C20028245) add a third via the carbamimidamido group, enhancing target engagement .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position : Para-substitution on the phenyl (target compound) improves steric compatibility with hydrophobic enzyme pockets compared to ortho-substituted analogs (e.g., ) .
  • Heterocycle Size: Smaller triazinone/triazole cores (target, OLC-12) show better bioavailability than bulkier quinazolines (Compound 38) .
  • Electron-Donating Groups : Methoxy groups enhance solubility and reduce cytotoxicity compared to nitro groups, which may increase off-target effects .

Q & A

Q. Critical reaction parameters :

  • Temperature : 60–80°C for triazine formation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • pH control : Neutral to slightly acidic conditions (pH 5–7) stabilize reactive thiol groups .

Q. Purity optimization :

  • Use HPLC with reverse-phase C18 columns (gradient: 0.1% TFA in water/acetonitrile) to monitor by-products.
  • Recrystallization from ethanol/water mixtures improves crystalline purity .

Advanced: How can SHELX software be applied in the crystallographic refinement of this compound, and what challenges arise from its sulfanyl and triazin moieties?

Answer:
SHELX workflow :

  • Data processing : Use SHELXC for data scaling and outlier rejection.
  • Structure solution : Employ SHELXD for dual-space methods (e.g., charge flipping) to resolve heavy atom positions.
  • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.

Q. Challenges :

  • Disorder in sulfanyl groups : Dynamic thiol-thione tautomerism may cause split positions. Apply ISOR and DELU restraints to model disorder.
  • Triazine ring planarity : Use FLAT restraints to maintain bond angles and distances within the heterocycle.
  • Twinned crystals : Test for twinning via TWIN/BASF commands and refine using a twin law matrix .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Identify methoxyphenyl protons (δ 6.8–7.2 ppm) and acetamide NH (δ 8.1–8.5 ppm).
    • ¹³C NMR : Confirm triazinone carbonyl (δ 165–170 ppm) and acetamide carbonyl (δ 170–175 ppm).
  • IR : Detect triazine C=N stretches (~1600 cm⁻¹) and sulfanyl S-H vibrations (~2550 cm⁻¹, if unoxidized).
  • Mass spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragment peaks corresponding to triazin-sulfanyl cleavage .

Advanced: How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Answer:
Graph set analysis (Etter’s formalism) reveals:

  • Dimeric motifs : N-H···O=C interactions between acetamide and triazinone groups (graph set R₂²(8) ).
  • Chain formation : C-H···O contacts between methoxyphenyl and neighboring molecules (graph set C(6) ).

Q. Impact on stability :

  • Strong N-H···O bonds (2.8–3.0 Å) enhance thermal stability (TGA decomposition >200°C).
  • Weak C-H···π interactions (3.3–3.5 Å) contribute to layered crystal packing, affecting solubility .

Basic: What are the common side reactions during synthesis, and how can they be mitigated?

Answer:
Common issues :

  • Oxidation of sulfanyl group : Forms disulfide by-products. Mitigate by conducting reactions under inert atmosphere (N₂/Ar) and adding reductants (e.g., TCEP).
  • Incomplete cyclization : Unreacted thiosemicarbazide precursors. Optimize reaction time (12–18 hr) and use excess cyclizing agent (POCl₃).

Q. Troubleshooting :

  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
  • Purify intermediates via flash chromatography before proceeding to next step .

Advanced: How can molecular docking studies predict the biological activity of this compound against specific enzyme targets?

Answer:
Docking protocol :

  • Target selection : Focus on enzymes with known triazine/sulfanyl ligand interactions (e.g., dihydrofolate reductase).
  • Software : Use AutoDock Vina with Lamarckian GA parameters.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å).

Q. Key interactions :

  • Sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Asp27 in DHFR).
  • Methoxyphenyl moiety engages in hydrophobic interactions with active-site pockets.

Q. Experimental validation :

  • Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in biological activity data from different in vitro assays?

Answer:
Strategies :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Confirm anti-proliferative activity via both MTT and ATP-luminescence assays.
  • Data normalization : Use Z-factor analysis to evaluate assay quality (Z > 0.5 indicates robustness).

Case example :
If conflicting IC₅₀ values arise, check for compound aggregation (via dynamic light scattering) or off-target effects (e.g., redox cycling in MTT) .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for XRD.
  • HPLC prep-scale : C18 column, isocratic elution (acetonitrile:water 60:40) for >98% purity .

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